2-(2-Methoxyphenyl)butanedioic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyphenyl)succinic acid is represented by the formula C11H12O5 . The InChI code for this compound is 1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) .Physical and Chemical Properties Analysis
3-(2-Methoxyphenyl)succinic acid is a white to yellowish powder. It has a molecular weight of 224.21 g/mol .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
3-(2-Methoxyphenyl)succinic acid, through its derivatives, plays a role in the synthesis of pharmaceutical intermediates. For example, the synthesis of 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, a new pharmaceutical intermediate, involves a process starting from anisole and succinic acid derivatives. This process includes Friedel-Crafts reaction, condensation, dehydration, and hydrolysis steps, yielding a high purity product (Yu Ma, 2000) Synthesis of 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic Acid.
Production of Co-polyesters and Biopolymers
Succinic acid derivatives are also significant in the production of biopolymers. Research on the biosynthesis of the 3-hydroxyvalerate monomer from succinic acid by Rhodococcus ruber highlights its importance in producing co-polyesters, such as polyhydroxyalkanoate (PHA), a biodegradable plastic. This process includes the transformation of succinic acid into valuable biopolymer components, showcasing its utility in sustainable material production (D. Williams et al., 2004) Production of a co-polyester of 3-hydroxybutyric acid and 3-hydroxyvaleric acid from succinic acid by Rhodococcus ruber: biosynthetic considerations.
Aromatic Polyesters from Biosuccinic Acid
The conversion of succinic acid to aromatic polyesters demonstrates its application in creating materials with varying thermal properties. The synthesis of aromatic monomers like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid from succinic acid and their subsequent polymerization with diols of different lengths result in polyesters with diverse glass transition temperatures. This variability indicates the potential of succinic acid derivatives in the engineering of materials with tailored thermal properties (Gabriel N. Short et al., 2018) Aromatic Polyesters from Biosuccinic Acid.
Metabolic Engineering for Succinic Acid Production
Succinic acid's role as a precursor in the synthesis of industrially important chemicals has led to research on its biological production from renewable resources. Metabolic engineering strategies have been developed to improve strain performance for succinic acid production, highlighting its importance in sustainable chemical manufacturing. These efforts aim to create efficient biosynthesis processes for succinic acid, leveraging its potential as a sustainable platform chemical (M. Jiang et al., 2017) Progress of succinic acid production from renewable resources: Metabolic and fermentative strategies.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that succinic acid, a component of the compound, is an essential part of the krebs or citric acid cycle .
Mode of Action
Succinic acid, a part of this compound, serves as an electron donor in the production of fumaric acid and fadh2 in the krebs cycle .
Biochemical Pathways
3-(2-Methoxyphenyl)succinic acid may potentially influence the Krebs cycle, given the role of succinic acid as a key intermediate in this pathway . The Krebs cycle is a crucial biochemical pathway involved in cellular respiration and energy production.
Pharmacokinetics
Succinic acid, a component of this compound, has been shown to be quickly absorbed and distributed in the body .
Result of Action
Succinic acid, a part of this compound, has been shown to stimulate neural system recovery and bolster the immune system .
Action Environment
The action, efficacy, and stability of 3-(2-Methoxyphenyl)succinic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents and could potentially involve this compound, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-(2-Methoxyphenyl)succinic acid in laboratory settings . This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 3-(2-Methoxyphenyl)succinic acid in animal models . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-(2-methoxyphenyl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGQIHZFKTWPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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